2-Fluoro-5-methylphenyl isocyanate

Description

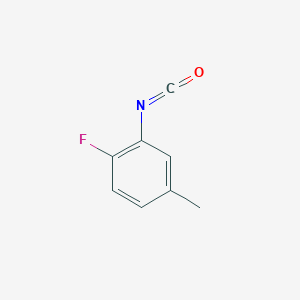

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-isocyanato-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSUJZPVKMKUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369875 | |

| Record name | 2-Fluoro-5-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190774-50-6 | |

| Record name | 2-Fluoro-5-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 2-Fluoro-5-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, reactivity, and handling of 2-Fluoro-5-methylphenyl isocyanate (CAS Number: 190774-50-6). The information is intended to support laboratory research and development activities.

Core Physicochemical Properties

2-Fluoro-5-methylphenyl isocyanate, also known as 1-fluoro-2-isocyanato-4-methylbenzene, is an organic building block valued for its reactive isocyanate group.[1] Its fundamental properties are summarized below.

Table 1: Physicochemical Data for 2-Fluoro-5-methylphenyl isocyanate

| Property | Value | Reference |

| CAS Number | 190774-50-6 | [1][2][3] |

| Molecular Formula | C₈H₆FNO | [1][2][3] |

| Molecular Weight | 151.14 g/mol | [1][3] |

| Boiling Point | 192 °C (lit.) | [1] |

| Density | 1.159 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.511 (lit.) | [1] |

| Flash Point | 85 °C (185 °F) - closed cup | [1] |

| Storage Temperature | -20°C | [1] |

Chemical Structure and Identifiers

-

IUPAC Name: 1-Fluoro-2-isocyanato-4-methylbenzene

-

Linear Formula: FC₆H₃(CH₃)NCO[1]

-

SMILES String: Cc1ccc(F)c(c1)N=C=O[1]

-

InChI Key: GLSUJZPVKMKUPJ-UHFFFAOYSA-N[1]

Reactivity and Handling

Isocyanates are highly reactive electrophilic compounds.[4] The carbon atom in the isocyanate group (-N=C=O) is electron-deficient, making it susceptible to nucleophilic attack.[4]

Key Reactivity Information:

-

Reaction with Nucleophiles: Isocyanates react exothermically with a wide range of nucleophiles, including alcohols, amines, water, and thiols.[5] These reactions lead to the formation of urethanes (carbamates), ureas, and thiocarbamates, respectively.

-

Moisture Sensitivity: This compound is sensitive to moisture.[6] It reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[5] This can lead to pressure buildup in sealed containers.

-

Self-Reactivity: Under certain conditions, such as high temperatures or in the presence of catalysts, isocyanates can react with themselves to form dimers (uretdiones) or trimers (isocyanurates).[7]

Handling and Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

-

Recommended storage is at -20°C to maintain stability.[1]

-

Use in a well-ventilated area or a chemical fume hood.

-

Avoid contact with incompatible materials such as water, acids, bases, alcohols, and amines.[5][8]

Experimental Protocols

While a specific, detailed synthesis protocol for 2-Fluoro-5-methylphenyl isocyanate was not found in the search results, a general method for synthesizing isocyanates involves the reaction of a primary amine with phosgene or a phosgene equivalent. A more modern and common laboratory approach is the Curtius, Hofmann, or Lossen rearrangement.

A general process for the synthesis of aryl isocyanates from bromobenzene and sodium cyanate has been described, which could be adapted.[9]

General Experimental Workflow for Reaction with an Alcohol:

This protocol outlines a typical procedure for the synthesis of a carbamate (urethane) using 2-Fluoro-5-methylphenyl isocyanate and a generic alcohol (R-OH).

-

Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N₂ or Ar). Ensure all solvents are anhydrous.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the desired alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, Dichloromethane).

-

Addition of Isocyanate: Slowly add 2-Fluoro-5-methylphenyl isocyanate (1.0-1.1 eq.) to the stirred alcohol solution at room temperature or 0 °C to control the exothermic reaction.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a small amount of saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Diagrams

Caption: Reaction scheme for urethane synthesis.

References

- 1. 2-Fluoro-5-methylphenyl isocyanate 98 190774-50-6 [sigmaaldrich.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 2-Fluoro-5-methylphenyl isocyanate [oakwoodchemical.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 5-FLUORO-2-METHYLPHENYL ISOCYANATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Fluoro-5-methylphenyl isocyanate (CAS Number: 190774-50-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methylphenyl isocyanate is a fluorinated aromatic organic compound featuring a highly reactive isocyanate functional group. Its chemical structure, combining the stability of a substituted phenyl ring with the reactivity of the isocyanate moiety, makes it a valuable building block in organic synthesis. Particularly in the realm of medicinal chemistry and drug development, this compound serves as a key intermediate for the synthesis of a variety of bioactive molecules, most notably urea derivatives, which are prominent scaffolds in many targeted therapies. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially enhancing metabolic stability, binding affinity, and bioavailability.

This technical guide provides a comprehensive overview of 2-Fluoro-5-methylphenyl isocyanate, including its physicochemical properties, synthesis, reactivity, and applications in the synthesis of biologically active compounds, with a focus on providing detailed experimental protocols and structural data.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 2-Fluoro-5-methylphenyl isocyanate is presented below. While experimental spectra for this specific compound are not widely published, predicted data based on analogous structures and general principles are provided for reference.

Table 1: Physicochemical Properties of 2-Fluoro-5-methylphenyl isocyanate

| Property | Value | Reference |

| CAS Number | 190774-50-6 | [1] |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid (predicted) | |

| Boiling Point | 192 °C (lit.) | |

| Density | 1.159 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.511 (lit.) | |

| Flash Point | 85 °C (185 °F) - closed cup | |

| SMILES | Cc1ccc(F)c(c1)N=C=O | |

| InChI Key | GLSUJZPVKMKUPJ-UHFFFAOYSA-N |

Table 2: Predicted Spectroscopic Data for 2-Fluoro-5-methylphenyl isocyanate

| Spectroscopy | Predicted Chemical Shifts / Peaks |

| ¹H NMR | * Aromatic Protons (3H): δ 6.8-7.2 ppm (multiplet). The fluorine and methyl groups will influence the splitting patterns. * Methyl Protons (3H): δ ~2.3 ppm (singlet).[2] |

| ¹³C NMR | * Isocyanate Carbon (-NCO): δ ~125-135 ppm.[3][4][5][6] * Aromatic Carbons (6C): δ ~110-165 ppm. The carbon attached to fluorine will show a large C-F coupling constant. * Methyl Carbon (-CH₃): δ ~20 ppm. |

| FTIR | * Isocyanate (-N=C=O) stretch: ~2250-2275 cm⁻¹ (strong, characteristic sharp peak).[7][8] * Aromatic C=C stretch: ~1500-1600 cm⁻¹. * C-F stretch: ~1100-1300 cm⁻¹. |

| Mass Spectrometry (EI) | * Molecular Ion (M⁺): m/z 151. * Key Fragments: Loss of CO (m/z 123), and other fragments arising from the cleavage of the phenyl ring.[9][10][11][12] |

Synthesis and Experimental Protocols

2-Fluoro-5-methylphenyl isocyanate is typically synthesized from its corresponding aniline precursor, 2-fluoro-5-methylaniline. The conversion of the amine group to an isocyanate is a standard transformation in organic chemistry.

Synthesis of the Precursor: 2-Fluoro-5-methylaniline

A common route to 2-fluoro-5-methylaniline involves the reduction of the corresponding nitro compound, 4-fluoro-1-methyl-2-nitrobenzene.

Experimental Protocol: Reduction of 4-Fluoro-1-methyl-2-nitrobenzene

-

To a solution of 4-fluoro-1-methyl-2-nitrobenzene (1 equivalent) in ethanol, add iron powder (5 equivalents).

-

Add a catalytic amount of hydrochloric acid (e.g., 0.25 mL for a 16 mmol scale reaction) at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-fluoro-5-methylaniline by column chromatography (e.g., using a hexane/ethyl acetate eluent system).

Synthesis of 2-Fluoro-5-methylphenyl isocyanate

The conversion of 2-fluoro-5-methylaniline to the isocyanate can be achieved using phosgene or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate), which is a safer solid reagent.[13][14]

Experimental Protocol: Isocyanate Formation using Triphosgene [15][16]

-

Caution: Triphosgene is toxic and corrosive and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Dissolve triphosgene (1 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene in a flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

In the dropping funnel, prepare a solution of 2-fluoro-5-methylaniline (3 equivalents) and a non-nucleophilic base such as triethylamine (3 equivalents) in the same anhydrous solvent.

-

Cool the triphosgene solution to 0 °C using an ice bath.

-

Add the aniline/base solution dropwise to the stirred triphosgene solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or FTIR (disappearance of the amine and appearance of the strong isocyanate peak at ~2270 cm⁻¹).

-

Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

The crude 2-fluoro-5-methylphenyl isocyanate can be purified by vacuum distillation.

Reactivity and Applications in Drug Discovery

The isocyanate group is a powerful electrophile that readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity is harnessed in drug discovery to create a diverse range of molecular architectures.

Synthesis of Urea Derivatives

The most prominent reaction of 2-fluoro-5-methylphenyl isocyanate in medicinal chemistry is its reaction with primary or secondary amines to form unsymmetrical urea derivatives.[14][17][18] Many kinase inhibitors, such as Sorafenib, feature a diaryl urea core, which is crucial for their binding to the kinase domain.[19]

A related compound, 5-fluoro-2-methylphenyl isocyanate, has been utilized in the synthesis of novel N1-(quinolin-4-yl)ethane-1,2-diamine phenyl urea derivatives which have shown anti-inflammatory and antimicrobial activity.[20] This suggests that 2-fluoro-5-methylphenyl isocyanate is a promising building block for the development of new therapeutic agents in these areas.

Experimental Protocol: General Synthesis of a Diaryl Urea Derivative

-

Dissolve the amine-containing fragment (1 equivalent), for example, a substituted aminophenol, in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

To this stirred solution, add 2-fluoro-5-methylphenyl isocyanate (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC until the starting materials are consumed.

-

If a precipitate forms, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried.

-

If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue purified by column chromatography or recrystallization to yield the desired urea derivative.

Potential in Kinase Inhibitor Synthesis

The diaryl urea motif is a well-established pharmacophore for the inhibition of various protein kinases, which are key targets in oncology. The urea linkage acts as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase domain. The fluorinated phenyl ring of 2-fluoro-5-methylphenyl isocyanate can occupy a hydrophobic pocket in the active site, with the fluorine atom potentially forming favorable interactions and improving the metabolic stability of the molecule. The PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, is a common target for urea-containing inhibitors.[19][21][22]

Safety and Handling

2-Fluoro-5-methylphenyl isocyanate is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. Isocyanates are known respiratory and skin sensitizers and are harmful if swallowed, inhaled, or absorbed through the skin.

Table 3: Hazard and Safety Information

| Category | Information |

| GHS Pictograms | (Health Hazard), (Exclamation Mark) |

| Signal Word | Danger |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, and amines. Recommended storage temperature is -20°C. |

Conclusion

2-Fluoro-5-methylphenyl isocyanate is a versatile and valuable reagent for drug discovery and development. Its reactivity allows for the straightforward synthesis of urea-containing compounds, a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. The fluorine and methyl substituents on the phenyl ring provide opportunities for fine-tuning the pharmacological properties of the final drug candidates. While this guide provides an overview of its properties and synthesis, researchers should always consult safety data sheets and relevant literature before handling this compound and should perform thorough characterization of all synthesized materials.

References

- 1. 2-Fluoro-5-methylphenyl isocyanate [oakwoodchemical.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. instanano.com [instanano.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. uni-saarland.de [uni-saarland.de]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. CN104418773A - Synthetic method of 2,4,5-trifluoro-benzene isocyanate and intermediate thereof - Google Patents [patents.google.com]

- 17. Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. usbio.net [usbio.net]

- 21. WO2022265993A1 - Urea derivatives which can be used to treat cancer - Google Patents [patents.google.com]

- 22. AU2014369449B2 - Urea derivatives useful as kinase inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure and Spectral Data of 2-Fluoro-5-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and spectral properties of 2-Fluoro-5-methylphenyl isocyanate. Due to the limited availability of specific experimental data for this compound, this guide presents predicted spectral data based on established principles of spectroscopy and data from analogous compounds. Detailed, generalized experimental protocols for the acquisition of such data are also provided.

Chemical Structure and Properties

2-Fluoro-5-methylphenyl isocyanate is an aromatic organic compound containing a fluoro, a methyl, and an isocyanate functional group attached to a benzene ring.

Table 1: Structural and Chemical Properties of 2-Fluoro-5-methylphenyl isocyanate

| Property | Value |

| Chemical Name | 2-Fluoro-5-methylphenyl isocyanate |

| Synonyms | 1-Fluoro-2-isocyanato-4-methylbenzene |

| CAS Number | 190774-50-6 |

| Molecular Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

| Chemical Structure |  |

Predicted Spectral Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for 2-Fluoro-5-methylphenyl isocyanate. These predictions are based on the analysis of its chemical structure and comparison with similar molecules.

Predicted ¹H NMR Spectral Data

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Fluoro-5-methylphenyl isocyanate (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 - 7.3 | Multiplet | 1H | Aromatic H |

| ~6.9 - 7.1 | Multiplet | 2H | Aromatic H |

| ~2.3 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Spectral Data

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Fluoro-5-methylphenyl isocyanate (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 (d, J ≈ 240-250 Hz) | C-F |

| ~130 - 135 | C-NCO |

| ~125 - 130 | Aromatic C-H |

| ~120 - 125 | C-CH₃ |

| ~115 - 120 (d, J ≈ 20-25 Hz) | Aromatic C-H |

| ~128 | -N=C=O |

| ~20 | -CH₃ |

Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hz.

Predicted FT-IR Spectral Data

Table 4: Predicted FT-IR Absorption Bands for 2-Fluoro-5-methylphenyl isocyanate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 - 2285 | Strong, Sharp | -N=C=O Asymmetric Stretch |

| ~3000 - 3100 | Medium | Aromatic C-H Stretch |

| ~2850 - 2960 | Medium | -CH₃ Stretch |

| ~1500 - 1600 | Medium to Strong | Aromatic C=C Stretch |

| ~1200 - 1300 | Strong | C-F Stretch |

Predicted Mass Spectrometry Data

Table 5: Predicted Mass-to-Charge Ratios (m/z) for 2-Fluoro-5-methylphenyl isocyanate

| m/z | Relative Abundance | Assignment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 123 | Medium | [M - CO]⁺ |

| 108 | Medium | [M - NCO]⁺ |

| 91 | Medium | [C₇H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Fluoro-5-methylphenyl isocyanate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz (or higher) spectrometer. A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the lower natural abundance of ¹³C, a higher number of scans and a more concentrated sample may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: Record a background spectrum of the empty salt plates or a pure KBr pellet. Then, place the sample in the spectrometer and record the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds. The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the structural features of 2-Fluoro-5-methylphenyl isocyanate and the expected spectral data.

Caption: Correlation of structural features with spectral data.

An In-depth Technical Guide to the Reactivity and Stability of 2-Fluoro-5-methylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the reactivity and stability of 2-Fluoro-5-methylphenyl isocyanate (CAS No. 190774-50-6). Isocyanates are a class of highly reactive compounds widely utilized in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and polymers. The presence of both a fluorine atom and a methyl group on the phenyl ring of this specific isocyanate influences its reactivity and stability profile. This document collates available data on its chemical properties, reactivity with common nucleophiles, thermal and hydrolytic stability, and safe handling protocols. Experimental methodologies for key reactions and analytical determination are also detailed.

Chemical and Physical Properties

2-Fluoro-5-methylphenyl isocyanate is a combustible liquid that is highly reactive and sensitive to moisture. Its properties are summarized in the table below. It is crucial to handle this compound under inert and dry conditions to prevent degradation.

| Property | Value | Reference |

| CAS Number | 190774-50-6 | [1] |

| Molecular Formula | C₈H₆FNO | [2] |

| Molecular Weight | 151.14 g/mol | [1][2] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Boiling Point | 192 °C (lit.) | [1] |

| Density | 1.159 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.511 (lit.) | [1] |

| Flash Point | 85 °C (185 °F) - closed cup | [1] |

| Storage Temperature | −20°C | [4] |

Reactivity Profile

The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. The reactivity of 2-Fluoro-5-methylphenyl isocyanate is modulated by the electronic effects of the substituents on the aromatic ring. The fluorine atom, being an electron-withdrawing group, is expected to increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity compared to unsubstituted phenyl isocyanate. Conversely, the methyl group is a weak electron-donating group.

General Reactivity Pathway

The general mechanism for the reaction of an isocyanate with a nucleophile (Nu-H) involves the nucleophilic attack on the carbonyl carbon of the isocyanate group, followed by proton transfer to the nitrogen atom.

Caption: General reaction of an isocyanate with a nucleophile.

Reaction with Alcohols

Aromatic isocyanates react with alcohols to form carbamates (urethanes). This reaction is often catalyzed by tertiary amines or organometallic compounds. The reaction rate is influenced by the steric hindrance of the alcohol and the electronic properties of the isocyanate. Primary alcohols are generally more reactive than secondary alcohols.

Caption: Formation of a carbamate from 2-Fluoro-5-methylphenyl isocyanate.

Reaction with Amines

The reaction of isocyanates with primary or secondary amines is typically very rapid and exothermic, yielding substituted ureas. This reaction generally does not require a catalyst.

Caption: Formation of a substituted urea.

Reaction with Water (Hydrolysis)

2-Fluoro-5-methylphenyl isocyanate is sensitive to moisture and will react with water in a multi-step process. The initial reaction forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine is highly reactive towards the isocyanate, leading to the formation of a disubstituted urea. This reaction is a primary pathway for the degradation of the isocyanate upon exposure to atmospheric moisture. The hydrolysis of phenyl isocyanate is subject to general base catalysis.

References

The Synthetic Versatility of 2-Fluoro-5-methylphenyl Isocyanate: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methylphenyl isocyanate is a versatile reagent in organic synthesis, primarily utilized as a key building block for the construction of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive isocyanate group and a substituted phenyl ring, featuring both fluorine and methyl substituents, allows for the strategic introduction of this moiety into various molecular scaffolds. This fluorinated aromatic isocyanate serves as a crucial precursor for the synthesis of a wide array of derivatives, most notably ureas and carbamates, which are prominent pharmacophores in numerous biologically active compounds. This technical guide provides an in-depth overview of the potential applications of 2-Fluoro-5-methylphenyl isocyanate, with a focus on its role in the synthesis of bioactive molecules, supported by experimental data and protocols.

Core Applications in Organic Synthesis

The primary application of 2-Fluoro-5-methylphenyl isocyanate lies in its reaction with nucleophiles, particularly amines and alcohols, to form substituted ureas and carbamates, respectively. The electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack, leading to the formation of stable C-N or C-O bonds.

Synthesis of Substituted Ureas

The reaction of 2-Fluoro-5-methylphenyl isocyanate with primary or secondary amines is a straightforward and high-yielding method for the synthesis of N,N'-disubstituted or N,N',N'-trisubstituted ureas. This reaction is of significant importance in drug discovery, as the urea moiety is a key structural feature in many kinase inhibitors and other therapeutic agents.

A notable example is the use of 2-Fluoro-5-methylphenyl isocyanate in the synthesis of the multi-target receptor tyrosine kinase inhibitor, Linifanib (ABT-869) .[1] Linifanib has been investigated for the treatment of various cancers, and its synthesis highlights the importance of this isocyanate in constructing the core urea linkage that is crucial for its biological activity.[1][2]

The general reaction for the synthesis of a diaryl urea using 2-Fluoro-5-methylphenyl isocyanate is depicted below:

Caption: General reaction scheme for urea synthesis.

Experimental Data and Protocols

The following tables summarize quantitative data for the synthesis of urea derivatives using 2-Fluoro-5-methylphenyl isocyanate and related compounds, providing a reference for reaction conditions and expected yields.

Table 1: Synthesis of a Diaryl Urea Derivative [3]

| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Conditions | Yield (%) |

| 3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenylamine | 2-Fluoro-5-methylphenyl isocyanate | 1-(3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl)-3-(2-fluoro-5-methylphenyl)urea | Dichloromethane | Room temperature, 2 hours | 78 |

Table 2: Synthesis of Linifanib Precursor (Illustrative) [1]

| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Conditions |

| 2-Fluoro-5-methylaniline | Triphosgene | 2-Fluoro-5-methylphenyl isocyanate (in situ) | Tetrahydrofuran | 0 °C to 80 °C, 3 hours |

| 2-Fluoro-5-methylphenyl isocyanate (in situ) | 4-(3-amino-1H-indazol-4-yl)benzenamine | N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (Linifanib) | Tetrahydrofuran | Not specified |

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Diaryl Ureas [3]

-

To a stirred solution of the desired amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) is added 2-Fluoro-5-methylphenyl isocyanate (1.0-1.2 equivalents) at room temperature.

-

The reaction mixture is stirred at room temperature for a period of 2 to 24 hours, during which the formation of a precipitate may be observed.

-

Upon completion of the reaction (monitored by TLC or LCMS), the solid product is collected by filtration.

-

The collected solid is washed with a cold solvent (e.g., cold CH₂Cl₂) to remove any unreacted starting materials.

-

The product is then dried under vacuum to yield the desired diaryl urea.

-

If no precipitate forms, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Protocol 2: In Situ Generation of 2-Fluoro-5-methylphenyl Isocyanate and Subsequent Urea Formation (Linifanib Synthesis Approach) [1]

-

A solution of triphosgene (0.33 equivalents) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen) and cooled to 0 °C.

-

A solution of 2-fluoro-5-methylaniline (1.0 equivalent) in anhydrous THF is added dropwise to the triphosgene solution while maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is heated to reflux (approximately 65-70 °C) for 3 hours to ensure the complete formation of 2-Fluoro-5-methylphenyl isocyanate.

-

The reaction mixture is then cooled, and the desired amine partner (e.g., 4-(3-amino-1H-indazol-4-yl)benzenamine) is added.

-

The mixture is stirred until the reaction is complete, as monitored by an appropriate analytical technique.

-

The final product is isolated and purified using standard workup and purification procedures, such as extraction and crystallization or chromatography.

Logical Workflow for Synthesis

The synthesis of complex urea-based molecules using 2-Fluoro-5-methylphenyl isocyanate typically follows a logical workflow, which can be visualized as follows:

Caption: Synthetic workflow for urea derivatives.

Conclusion

2-Fluoro-5-methylphenyl isocyanate is a valuable and highly reactive building block in organic synthesis, particularly for the construction of biologically active urea derivatives. Its application in the synthesis of the kinase inhibitor Linifanib underscores its importance in medicinal chemistry. The straightforward and generally high-yielding nature of its reaction with amines makes it an attractive reagent for both small-scale and large-scale synthesis. The experimental protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this versatile synthetic intermediate. Further applications in the synthesis of other heterocyclic systems and functional materials are anticipated, making 2-Fluoro-5-methylphenyl isocyanate a reagent of continued interest in the field of organic chemistry.

References

- 1. CN104326985A - Preparation method of linifanib - Google Patents [patents.google.com]

- 2. EP3274344B1 - Formylated n-heterocyclic derivatives as fgfr4 inhibitors - Google Patents [patents.google.com]

- 3. NZ544331A - Diaryl and arylheteroaryl urea derivatives as modulators of the 5-HT2A serotonin receptor useful for the prophylaxis and treatment of disorders related thereto - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Fluoro-5-methylphenyl Isocyanate in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoro-5-methylphenyl isocyanate is an aromatic isocyanate that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity is primarily dictated by the highly electrophilic carbon atom within the isocyanate functional group (-N=C=O). This inherent electrophilicity drives reactions with a wide range of nucleophiles, leading to the formation of stable adducts such as ureas, carbamates, and thiocarbamates. The presence of a fluorine atom at the ortho position and a methyl group at the meta position to the isocyanate group modifies the electronic properties of the aromatic ring, thereby influencing the reactivity of the isocyanate moiety. This technical guide provides a comprehensive overview of the core reaction mechanisms, supported by generalized quantitative data, detailed experimental protocols for analogous reactions, and visualizations of the key chemical transformations.

Core Mechanism of Action: Nucleophilic Addition

The principal mechanism of action for 2-Fluoro-5-methylphenyl isocyanate in chemical reactions is nucleophilic addition to the cumulene system of the isocyanate group. The carbon atom of the isocyanate is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. This electrophilicity is further enhanced by the electron-withdrawing inductive effect of the fluorine atom on the phenyl ring.

The general order of reactivity for common nucleophiles with isocyanates is as follows:

Primary Amines > Secondary Amines > Alcohols ≈ Thiols > Water

dot

Caption: General nucleophilic addition to 2-Fluoro-5-methylphenyl isocyanate.

Electronic Effects of Substituents

The reactivity of the isocyanate group is significantly influenced by the electronic nature of the substituents on the phenyl ring.

-

Fluorine (at C2): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.

-

Methyl Group (at C5): The methyl group is weakly electron-donating through hyperconjugation (+I). This effect slightly counteracts the electron-withdrawing effect of the fluorine atom, but the overall electronic character of the ring is still activated towards nucleophilic attack due to the dominant fluorine effect.

Reactions with Specific Nucleophiles

Reaction with Amines to Form Ureas

The reaction of 2-Fluoro-5-methylphenyl isocyanate with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction is fundamental in the synthesis of many biologically active molecules.[1][2]

Mechanism: The reaction proceeds via a two-step mechanism. First, the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate. This is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the stable urea linkage.

dot

Caption: Reaction pathway for the formation of a substituted urea.

Reaction with Alcohols to Form Carbamates (Urethanes)

The reaction with alcohols produces carbamates, also known as urethanes. This reaction is generally slower than the reaction with amines and often requires heating or catalysis.

Mechanism: The oxygen atom of the alcohol acts as the nucleophile, attacking the isocyanate carbon. A subsequent proton transfer yields the carbamate. The reaction rate is influenced by the steric hindrance of the alcohol, with primary alcohols reacting faster than secondary, and tertiary alcohols reacting very slowly.

dot```dot digraph "Carbamate_Formation" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Carbamate Formation"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

"Isocyanate" [label="2-Fluoro-5-methylphenyl\nIsocyanate", fillcolor="#FFFFFF", fontcolor="#202124"]; "Alcohol" [label="Alcohol (R-OH)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Intermediate" [label="Intermediate", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; "Carbamate" [label="Carbamate (Urethane)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];

"Isocyanate" -> "Intermediate" [label="Nucleophilic Attack", color="#EA4335", fontcolor="#202124"]; "Alcohol" -> "Intermediate" [color="#EA4335", fontcolor="#202124"]; "Intermediate" -> "Carbamate" [label="Proton Transfer", color="#4285F4", fontcolor="#202124"]; }

Caption: A typical workflow for the synthesis of urea derivatives.

General Protocol for Carbamate Synthesis

This protocol outlines the synthesis of a carbamate from 2-fluoro-5-methylphenyl isocyanate and an alcohol.

Materials:

-

2-Fluoro-5-methylphenyl isocyanate (1.1 eq)

-

Alcohol (1.0 eq)

-

Anhydrous hexane or toluene

-

Catalyst (e.g., triethylamine or dibutyltin dilaurate, optional)

Procedure:

-

In a dry flask, dissolve the alcohol in anhydrous hexane or toluene.

-

Add the catalyst if required (typically for secondary or hindered alcohols).

-

Add 2-fluoro-5-methylphenyl isocyanate to the solution.

-

Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the alcohol.

-

Monitor the reaction by TLC or GC-MS.

-

The carbamate product may precipitate from the solution upon formation. If so, it can be isolated by filtration.

-

If the product is soluble, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Applications in Drug Development

2-Fluoro-5-methylphenyl isocyanate is a valuable building block in medicinal chemistry. The urea and carbamate moieties formed from its reactions are common structural motifs in a wide range of biologically active compounds. For instance, diaryl urea derivatives are known to act as kinase inhibitors and modulators of serotonin receptors. [1][2]The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.

Conclusion

The mechanism of action of 2-Fluoro-5-methylphenyl isocyanate is centered around the electrophilic nature of its isocyanate group, which readily undergoes nucleophilic addition with a variety of compounds. The reactivity is enhanced by the ortho-fluoro substituent, making it a valuable and reactive intermediate in organic synthesis. A thorough understanding of its reactivity with different nucleophiles is crucial for its effective application in the synthesis of complex molecules, particularly in the field of drug discovery and development.

References

- 1. NZ544331A - Diaryl and arylheteroaryl urea derivatives as modulators of the 5-HT2A serotonin receptor useful for the prophylaxis and treatment of disorders related thereto - Google Patents [patents.google.com]

- 2. WO2007064931A2 - Substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis - Google Patents [patents.google.com]

A Technical Guide to High-Purity 2-Fluoro-5-methylphenyl isocyanate for Research and Development

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 2-Fluoro-5-methylphenyl isocyanate (CAS No. 190774-50-6). This document covers its commercial availability, physicochemical properties, synthesis methodologies, and analytical protocols for quality control.

Commercial Availability and Purity

High-purity 2-Fluoro-5-methylphenyl isocyanate is available from several commercial chemical suppliers. Purity levels typically exceed 95%, with many suppliers offering grades of 98% or higher. This compound is primarily used as a building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. Below is a summary of representative commercial suppliers and their typical product specifications.

Table 1: Commercial Supplier Specifications for 2-Fluoro-5-methylphenyl isocyanate

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification |

| Sigma-Aldrich | 190774-50-6 | C₈H₆FNO | 151.14 | 98%[1] |

| Key Organics | 190774-50-6 | C₈H₆FNO | 151.14 | >95%[2] |

| Oakwood Chemical | 190774-50-6 | C₈H₆FNO | 151.14 | Not specified[3] |

| Win-Win Chemical | 190774-50-6 | C₈H₆FNO | 151.14 | 98%[4] |

Physicochemical Properties

2-Fluoro-5-methylphenyl isocyanate is a substituted aromatic isocyanate. Its key physical and chemical properties are summarized below. Isocyanates are known to be reactive towards nucleophiles, including water, and are moisture-sensitive.

Table 2: Physicochemical Data for 2-Fluoro-5-methylphenyl isocyanate

| Property | Value | Source |

| CAS Number | 190774-50-6 | [1] |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| Boiling Point | 192 °C (lit.) | [1] |

| Density | 1.159 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.511 (lit.) | [1] |

| Flash Point | 85 °C (185 °F) - closed cup | [1] |

| Storage Temperature | −20°C | [1] |

Synthesis Methodologies

The synthesis of 2-Fluoro-5-methylphenyl isocyanate typically involves the conversion of the corresponding primary amine, 2-Fluoro-5-methylaniline. Two common methods for this transformation are phosgenation and the Curtius rearrangement.

Phosgenation of 2-Fluoro-5-methylaniline

This is a widely used industrial method for producing isocyanates. The process involves reacting the primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene. The reaction proceeds through a carbamoyl chloride intermediate, which is then heated to eliminate hydrogen chloride, yielding the isocyanate.

Representative Experimental Protocol (Phosgenation):

-

Warning: Phosgene is extremely toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

-

Reaction Setup: A solution of 2-Fluoro-5-methylaniline in an inert solvent (e.g., toluene or o-dichlorobenzene) is prepared in a jacketed glass reactor equipped with a mechanical stirrer, a condenser, and a gas inlet tube.

-

Phosgenation: The solution is cooled, and phosgene gas is bubbled through the stirred solution. The reaction is typically carried out at a low temperature initially (0-10 °C) to form the carbamoyl chloride and amine hydrochloride slurry.

-

Thermal Decomposition: The temperature of the reaction mixture is gradually raised (e.g., to 100-150 °C) while continuing the phosgene flow. This promotes the decomposition of the intermediate to the final isocyanate and hydrogen chloride.

-

Work-up and Purification: After the reaction is complete (monitored by the cessation of HCl evolution), the excess phosgene and solvent are removed by distillation, often under reduced pressure. The crude 2-Fluoro-5-methylphenyl isocyanate is then purified by fractional vacuum distillation.

Curtius Rearrangement

The Curtius rearrangement is a phosgene-free alternative for synthesizing isocyanates. This reaction involves the thermal decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas. The acyl azide is typically prepared from a carboxylic acid derivative.

Representative Experimental Protocol (Curtius Rearrangement):

-

Acyl Azide Formation: 2-Fluoro-5-methylbenzoic acid is first converted to an activated derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or a mixed anhydride. This intermediate is then reacted with an azide source, such as sodium azide or trimethylsilyl azide, in a suitable solvent (e.g., acetone, THF) to form the 2-fluoro-5-methylbenzoyl azide.

-

Rearrangement: The acyl azide solution is carefully heated in an inert solvent (e.g., toluene, benzene). The acyl azide undergoes thermal decomposition and rearrangement to the isocyanate, with the evolution of nitrogen gas. This step is typically performed at temperatures ranging from 60 to 100 °C.

-

Isolation: Once the nitrogen evolution ceases, the reaction is complete. The solvent is removed under reduced pressure, and the resulting crude 2-Fluoro-5-methylphenyl isocyanate can be purified by vacuum distillation.

Quality Control and Analytical Methods

Ensuring the high purity of 2-Fluoro-5-methylphenyl isocyanate is crucial for its application in sensitive syntheses. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

References

Methodological & Application

Synthetic Routes to Ureas Using 2-Fluoro-5-methylphenyl Isocyanate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted ureas utilizing 2-Fluoro-5-methylphenyl isocyanate as a key building block. Substituted ureas are a prominent structural motif in a vast array of pharmacologically active compounds, including kinase inhibitors for cancer therapy. The reactivity of the isocyanate group with primary and secondary amines offers a reliable and straightforward method for the preparation of diverse urea derivatives.

Core Reaction Principle

The fundamental reaction involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbonyl carbon of 2-Fluoro-5-methylphenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions, making it a favored transformation in medicinal chemistry and drug discovery. The general reaction scheme is depicted below:

Figure 1: General reaction for the synthesis of ureas from 2-Fluoro-5-methylphenyl isocyanate.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N,N'-substituted ureas from 2-Fluoro-5-methylphenyl isocyanate with both aromatic and aliphatic amines.

Protocol 1: Synthesis of 1-(2-Fluoro-5-methylphenyl)-3-(pyridin-3-yl)urea

This protocol details the synthesis of a diaryl urea, a common scaffold in kinase inhibitors.

Materials:

-

2-Fluoro-5-methylphenylamine

-

Triphosgene

-

Triethylamine (TEA)

-

3-Aminopyridine

-

Dichloromethane (DCM), anhydrous

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In-situ formation of 2-Fluoro-5-methylphenyl isocyanate: To a stirred solution of 2-Fluoro-5-methylphenylamine (1.0 eq) and triethylamine (8.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C, add a solution of triphosgene (1.25 eq) in DCM dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Reaction with Amine: To the reaction mixture, add a solution of 3-aminopyridine (1.0 eq) in DCM at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1 hour under a nitrogen atmosphere.

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient (e.g., 100:0 to 97:3) to afford the desired product.

Data Presentation:

| Reactant 1 | Reactant 2 | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Fluoro-5-methylphenylamine | 3-Aminopyridine | 1-(2-Fluoro-5-methylphenyl)-3-(pyridin-3-yl)urea | DCM | 0 to RT | 2 | ~71%[1] |

Characterization Data for 1-(2-Fluoro-5-methylphenyl)-3-(pyridin-3-yl)urea:

-

Mass Spectrometry (ESI): m/z found 342.1 [M+H]⁺ (calculated for C₁₉H₂₀FN₃O₂: 341.15).[1]

Protocol 2: General Synthesis of 1-(2-Fluoro-5-methylphenyl)-3-(substituted)ureas

This general protocol can be adapted for reactions with a variety of primary and secondary amines.

Materials:

-

2-Fluoro-5-methylphenyl isocyanate (CAS: 190774-50-6)

-

Amine of choice (primary or secondary)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup (optional, but recommended for moisture-sensitive amines)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent under an inert atmosphere.

-

Isocyanate Addition: To the stirred solution of the amine, slowly add a solution of 2-Fluoro-5-methylphenyl isocyanate (1.0-1.1 equivalents) in the same anhydrous solvent. The addition is typically performed at room temperature, but for highly reactive amines, cooling to 0 °C is recommended to control the exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

-

Product Isolation:

-

If the product precipitates: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If the product is soluble: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.

-

Data Presentation (Hypothetical Examples):

| Amine | Solvent | Temp. (°C) | Time (h) | Expected Yield Range (%) |

| Aniline | THF | RT | 2 | 85-95 |

| 4-Chloroaniline | DCM | RT | 3 | 80-90 |

| Benzylamine | THF | RT | 1 | 90-98 |

| Piperidine | DCM | 0 to RT | 1 | 90-98 |

Note: The yields are estimates based on general urea synthesis and may vary depending on the specific amine and reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of ureas from 2-Fluoro-5-methylphenyl isocyanate.

Figure 2: General experimental workflow for urea synthesis.

Signaling Pathway Context

Urea derivatives synthesized from 2-Fluoro-5-methylphenyl isocyanate are often investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways implicated in cancer. For instance, many kinase inhibitors target the RAF/MEK/ERK pathway.

Figure 3: Simplified RAF/MEK/ERK signaling pathway targeted by urea-based kinase inhibitors.

Safety Information

-

2-Fluoro-5-methylphenyl isocyanate is a hazardous substance. It is classified as an acute toxicant (oral, dermal, and inhalation), a skin and eye irritant, a respiratory sensitizer, and may cause skin sensitization. It is combustible.

-

Always handle this reagent in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

For handling larger quantities, a respirator with a suitable filter is recommended.

-

Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

-

Triphosgene is highly toxic and corrosive. It is a solid precursor to phosgene gas. Handle with extreme caution in a certified chemical fume hood.

By following these protocols, researchers can effectively synthesize a diverse library of urea-containing compounds for various applications in drug discovery and development.

References

Application Notes and Protocols: 2-Fluoro-5-methylphenyl Isocyanate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-fluoro-5-methylphenyl isocyanate as a versatile building block in the synthesis of pharmaceutically active compounds. The unique substitution pattern of this reagent, featuring a fluorine atom and a methyl group on the phenyl ring, allows for the fine-tuning of steric and electronic properties of target molecules, which is a critical aspect of modern drug design. The primary application of 2-fluoro-5-methylphenyl isocyanate lies in the synthesis of N,N'-disubstituted ureas, a structural motif present in numerous kinase inhibitors and other therapeutic agents.

Key Applications in Drug Discovery

2-Fluoro-5-methylphenyl isocyanate is a key reagent for the synthesis of diaryl ureas, a class of compounds known for their potent inhibitory activity against various protein kinases. These enzymes play a crucial role in cell signaling pathways that are often dysregulated in diseases such as cancer. By incorporating the 2-fluoro-5-methylphenyl moiety, medicinal chemists can modulate the target affinity, selectivity, and pharmacokinetic properties of the resulting drug candidates.

Anticancer Agents: A significant application of this building block is in the development of anticancer drugs, particularly those targeting receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), as well as intracellular kinases such as Bruton's Tyrosine Kinase (BTK). Many diaryl urea-based kinase inhibitors function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways essential for tumor growth, angiogenesis, and cell survival.

Anti-inflammatory and Antimicrobial Agents: The isomeric compound, 5-Fluoro-2-methylphenyl isocyanate, has been utilized in the development of novel N1-(quinolin-4-yl)ethane-1,2-diamine phenyl urea derivatives which have shown potential anti-inflammatory and antimicrobial activities.[1][2] This suggests that the fluorinated methylphenyl urea scaffold is a promising template for the discovery of new therapeutics in these areas.

Biological Activity of Structurally Related Compounds

The following table summarizes the biological activity of several diaryl urea derivatives, highlighting the potency that can be achieved with this class of compounds. While not all of these examples explicitly use 2-fluoro-5-methylphenyl isocyanate, they feature the core diaryl urea structure and demonstrate the impact of substitutions on the phenyl rings on their anticancer activity.

| Compound Class | Target | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Diaryl Urea Derivative | VEGFR-2 | - | 0.14 nM | [3] |

| Diaryl Urea Derivative | VEGFR-2 | - | 0.15 nM | [3] |

| Sorafenib Analogue | VEGFR-2 | - | 0.48 nM | [3] |

| Diaryl Urea Derivative | Chk1 Kinase | - | 3-10 nM | [4] |

| Proflavine Urea (11c) | Anticancer | HCT-116 | 0.23 µM | [5] |

| Proflavine Urea (11f) | Anticancer | HCT-116 | 0.35 µM | [5] |

| Proflavine Urea (11b) | Anticancer | HCT-116 | 0.44 µM | [5] |

| BMS-986142 | BTK | - | 0.5 nM | BMS-986142 is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 0.5 nM. |

| Diaryl Urea Derivative | Antiproliferative | HT-29 | 20 µM | |

| Diaryl Urea Derivative | Antiproliferative | MCF-7 | 20 µM | [3] |

Experimental Protocols

The following is a representative protocol for the synthesis of a diaryl urea derivative using 2-fluoro-5-methylphenyl isocyanate. This protocol is based on established methods for urea synthesis from isocyanates and amines.

Protocol 1: Synthesis of N-(2-fluoro-5-methylphenyl)-N'-(4-substituted-phenyl)urea

This protocol describes a general procedure for the reaction of 2-fluoro-5-methylphenyl isocyanate with a substituted aniline to form a diaryl urea.

Materials:

-

2-Fluoro-5-methylphenyl isocyanate

-

Substituted aniline (e.g., 4-aminophenol, 4-methoxyaniline)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

-

Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

-

Preparation of the Amine Solution: In a round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Isocyanate: To the stirred solution of the amine at room temperature, add a solution of 2-fluoro-5-methylphenyl isocyanate (1.0 equivalent) in the same anhydrous solvent dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.

-

Work-up:

-

If a precipitate forms upon completion of the reaction, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified.

-

-

Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Signaling Pathways

Pharmaceuticals derived from 2-fluoro-5-methylphenyl isocyanate often target key signaling pathways implicated in disease. Below are diagrams of two such pathways that are frequently targeted by diaryl urea-based kinase inhibitors.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Inhibitors of BTK are effective in treating certain B-cell malignancies and autoimmune diseases.

Caption: BTK Signaling Pathway and Point of Inhibition.

VEGFR/PDGFR Signaling Pathway in Angiogenesis

VEGFR and PDGFR are receptor tyrosine kinases that play pivotal roles in angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis. Inhibitors targeting these receptors can block the blood supply to tumors.

Caption: VEGFR/PDGFR Signaling in Angiogenesis.

References

- 1. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 4. Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of N-(2-Fluoro-5-methylphenyl)-N'-substituted Ureas

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-Fluoro-5-methylphenyl isocyanate with primary amines is a fundamental transformation in organic synthesis, leading to the formation of unsymmetrical N,N'-disubstituted ureas. This class of compounds is of significant interest in medicinal chemistry and drug development due to the urea moiety's ability to form key hydrogen bond interactions with biological targets.[1][2] A prominent example is the structure of multi-kinase inhibitors like Sorafenib, which feature a diaryl urea scaffold essential for their therapeutic activity against various cancers, including renal cell carcinoma and hepatocellular carcinoma.[3][4] The fluorine and methyl substituents on the phenyl ring of the isocyanate can be strategically utilized to modulate the electronic and steric properties of the final molecule, potentially enhancing its pharmacological profile.[5]

These application notes provide a detailed protocol for the synthesis of N-(2-Fluoro-5-methylphenyl)-N'-substituted ureas, along with information on their relevance in targeting cellular signaling pathways.

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical outcomes for the reaction of 2-Fluoro-5-methylphenyl isocyanate with various primary amines under the standardized protocol described below. The yields are representative and can vary based on the specific amine and purification method.

| Entry | Primary Amine (R-NH₂) | Product | Molecular Formula | Yield (%) |

| 1 | Aniline | N-(2-Fluoro-5-methylphenyl)-N'-phenylurea | C₁₄H₁₃FN₂O | 95 |

| 2 | 4-Chloroaniline | N-(4-Chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea | C₁₄H₁₂ClFN₂O | 92 |

| 3 | Benzylamine | N-Benzyl-N'-(2-fluoro-5-methylphenyl)urea | C₁₅H₁₅FN₂O | 96 |

| 4 | Cyclohexylamine | N-Cyclohexyl-N'-(2-fluoro-5-methylphenyl)urea | C₁₄H₁₉FN₂O | 94 |

Experimental Protocols

Materials and Equipment

-

2-Fluoro-5-methylphenyl isocyanate

-

Various primary amines (aliphatic or aromatic)

-

Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply with manifold

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

-

TLC plates for reaction monitoring

General Protocol for the Synthesis of N-(2-Fluoro-5-methylphenyl)-N'-substituted Ureas

This protocol describes a general procedure for the reaction of 2-Fluoro-5-methylphenyl isocyanate with a primary amine.[6]

1. Reaction Setup: a. A dry round-bottom flask equipped with a magnetic stir bar is charged with the primary amine (1.0 equivalent). b. The flask is flushed with nitrogen or argon gas. c. Anhydrous solvent (e.g., Dichloromethane) is added to dissolve the amine. The volume should be sufficient to ensure good stirring.

2. Reagent Addition: a. 2-Fluoro-5-methylphenyl isocyanate (1.0-1.1 equivalents) is dissolved in a minimal amount of the anhydrous solvent in a separate dry vial. b. The isocyanate solution is drawn into a syringe and added dropwise to the stirred solution of the amine at room temperature. For highly reactive amines, the addition can be performed at 0 °C to control the exotherm.

3. Reaction Monitoring: a. The reaction mixture is stirred at room temperature. The reaction is typically complete within 1-4 hours. b. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

4. Work-up and Purification: a. For products that precipitate: If the urea product precipitates from the reaction mixture, it can be isolated by filtration. The collected solid is washed with a small amount of cold solvent and then dried under vacuum. b. For soluble products: i. The solvent is removed under reduced pressure using a rotary evaporator. ii. The residue is taken up in a larger volume of an organic solvent like ethyl acetate. iii. The organic solution is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. iv. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. c. Purification: If necessary, the crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol or methanol.[7][8]

Safety Precautions:

-

Isocyanates are reactive and potential respiratory sensitizers. All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Visualization of a Relevant Signaling Pathway

Diaryl urea compounds, structurally similar to those synthesized by this protocol, are known to function as potent inhibitors of protein kinases involved in cancer cell signaling. A key pathway targeted by such inhibitors is the RAF/MEK/ERK pathway, which is often hyperactivated in various cancers.

Caption: Inhibition of the RAF/MEK/ERK signaling pathway by a diaryl urea compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of N-(2-Fluoro-5-methylphenyl)-N'-substituted ureas.

Caption: General workflow for the synthesis of N,N'-disubstituted ureas.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 3. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0552626B1 - Process for the purification of technical-grade n-alkyl urea - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Microwave-Assisted Synthesis with 2-Fluoro-5-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, improve yields, and enhance product purity. This approach is particularly valuable in drug discovery and development, where rapid synthesis of compound libraries is essential. Isocyanates are key intermediates in the synthesis of various biologically active molecules, including ureas, which are prevalent scaffolds in medicinal chemistry. This document provides detailed application notes and protocols for the microwave-assisted synthesis of urea derivatives using 2-Fluoro-5-methylphenyl isocyanate. The methodologies described herein are based on established principles of microwave chemistry and can be adapted for the synthesis of diverse compound libraries. Microwave irradiation offers a significant advantage over conventional heating by enabling rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times and cleaner reaction profiles.[1][2]

Core Concepts of Microwave-Assisted Urea Synthesis

The synthesis of ureas from isocyanates and amines is a well-established nucleophilic addition reaction. Microwave irradiation facilitates this reaction by efficiently overcoming the activation energy barrier, leading to a significant rate enhancement. Key advantages of this approach include:

-

Rapid Reaction Times: Reactions that typically take hours under conventional heating can often be completed in minutes using microwave irradiation.[1][3]

-

Improved Yields and Purity: The uniform and controlled heating provided by microwaves can minimize the formation of byproducts, leading to higher isolated yields and cleaner products.[1]

-

Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducible results.

Experimental Protocols

The following protocols are generalized for the synthesis of N,N'-disubstituted ureas from 2-Fluoro-5-methylphenyl isocyanate and a primary or secondary amine using a dedicated microwave reactor.

General Protocol for Microwave-Assisted Synthesis of N-(2-Fluoro-5-methylphenyl)-N'-substituted Ureas

This protocol is adapted from general procedures for microwave-assisted urea synthesis.[4]

Materials:

-

2-Fluoro-5-methylphenyl isocyanate

-

Appropriate primary or secondary amine (e.g., benzylamine, aniline derivatives, etc.)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))

-

Microwave reactor (e.g., Biotage Initiator, CEM Discover)

-

Microwave-safe reaction vials with caps

-

Magnetic stir bars

Procedure:

-

To a microwave reaction vial containing a magnetic stir bar, add the selected primary or secondary amine (1.0 equivalent).

-

Dissolve the amine in a suitable anhydrous solvent (e.g., 2-4 mL of THF or MeCN).

-

Add 2-Fluoro-5-methylphenyl isocyanate (1.0 - 1.2 equivalents) to the solution.

-

Seal the vial with a cap.

-

Place the vial in the cavity of the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 70-120°C) for a specified time (e.g., 5-30 minutes) with magnetic stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After the reaction is complete, cool the vial to room temperature.

-

The work-up procedure will depend on the properties of the product. A typical work-up may involve:

-

Evaporation of the solvent under reduced pressure.

-

Purification of the residue by column chromatography on silica gel or by recrystallization to afford the desired urea derivative.

-

Table of Exemplary Reaction Conditions

The following table summarizes typical conditions for the microwave-assisted synthesis of ureas, which can be used as a starting point for optimization with 2-Fluoro-5-methylphenyl isocyanate.

| Parameter | Value | Reference |

| Reactants | 2-Fluoro-5-methylphenyl isocyanate, Amine | General Knowledge |

| Solvent | THF, MeCN, DMF | [4][5] |

| Temperature | 70 - 120 °C | [4][6][7] |

| Reaction Time | 3 - 30 minutes | [3][4][6] |

| Microwave Power | 100 - 400 W (variable) | [8] |

| Pressure | 2 - 15 bar (if applicable) | [4] |

Experimental Workflow and Diagrams

The general workflow for the microwave-assisted synthesis of urea derivatives is depicted below.

Caption: General experimental workflow for microwave-assisted urea synthesis.

The chemical transformation is illustrated in the following reaction scheme.